N-(1H-indazol-7-yl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indazol-7-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(13)11-6-3-1-2-5-4-10-12-7(5)6/h1-4H,(H,10,12)(H3,9,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXLTGRPKGRTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=S)N)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 1h Indazol 7 Yl Thiourea
Established Synthetic Routes for Thiourea (B124793) Derivatives
The formation of the thiourea group is a cornerstone of synthesizing N-(1H-indazol-7-yl)thiourea. Several reliable methods have been developed for this purpose.
Condensation Reactions with Isothiocyanates and Amines
A prevalent and versatile method for synthesizing thiourea derivatives is the condensation reaction between an isothiocyanate and an amine. mdpi.comresearchgate.net This reaction is valued for its typically high yields and the wide array of structurally diverse substituted thioureas that can be produced. mdpi.commdpi.com The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate. mdpi.com
The reaction conditions are often mild, with many syntheses occurring at room temperature, particularly when using aliphatic primary and secondary amines. mdpi.com For instance, a variety of N,N'-disubstituted thiourea derivatives have been synthesized by reacting isothiocyanates with amines in solvents like dichloromethane (B109758) or tert-butanol. mdpi.com
A specific example involves the generation of benzoyl isothiocyanate by condensing benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189). This isothiocyanate can then be coupled with an amine, such as 3-amino-1H-indazole, to form the desired thiourea derivative.
Reactions Involving Carbon Disulfide
Carbon disulfide (CS₂) serves as a key reagent in alternative synthetic routes to thioureas, offering a pathway that avoids potentially toxic isothiocyanate intermediates. organic-chemistry.orgacs.org A common approach involves the reaction of primary amines with carbon disulfide. organic-chemistry.orgtandfonline.com This method can be used to produce both symmetrical and unsymmetrical thiourea derivatives. tandfonline.comorganic-chemistry.org
One notable, environmentally friendly method utilizes a simple condensation between amines and carbon disulfide in an aqueous medium. organic-chemistry.orgacs.orgorganic-chemistry.org This protocol is particularly effective with aliphatic primary amines and proceeds through a dithiocarbamate (B8719985) intermediate. acs.org The reaction can be catalyzed by various agents, including zinc, which allows for the synthesis of a range of biologically relevant thiourea derivatives under modest conditions. tandfonline.com
Recent advancements include photoredox catalysis, where thiyl radicals are generated from the nucleophilic addition of amines to CS₂. These radicals then dimerize to form a reactive disulfide, which subsequently reacts with another amine to yield the thiourea. sioc-journal.cn
Nucleophilic Addition-Elimination Mechanisms
Nucleophilic addition-elimination reactions provide another synthetic avenue to thiourea derivatives. A recent example involves the reaction of potassium thiocyanate with 4-methoxy benzoyl chloride. This forms an isothiocyanate derivative, which then reacts with various amines via a nucleophilic addition mechanism to yield the final thiourea compounds. mdpi.com
Synthetic Strategies for Indazole Core Functionalization
The synthesis and functionalization of the indazole ring system are critical for accessing this compound and its analogues.
C-H Amination Approaches
Direct C-H amination has emerged as a powerful tool for the construction and functionalization of the indazole core. nih.govmdpi.com These methods offer an efficient and atom-economical way to form C-N bonds.
Metal-catalyzed intramolecular C-H amination is a significant strategy. For example, silver(I)-mediated intramolecular oxidative C-H amination has been used to construct a variety of 1H-indazoles. nih.gov Palladium-catalyzed C-H amination reactions have also been successfully employed. Furthermore, rhodium and copper-catalyzed C-H activation and C-N/N-N coupling of imidate esters or N-H imines with nitrosobenzenes provide another route to 1H-indazoles. mdpi.com
Metal-free C-H amination approaches have also been developed. Iodine-mediated direct aryl C-H amination of diaryl and tert-butyl aryl ketone hydrazones can yield 1H-indazoles. mdpi.com Additionally, organophotoredox-catalyzed direct C-H amination of 2H-indazoles with a range of amines has been demonstrated to occur at room temperature under ambient air conditions. researchgate.net
Cyclization Reactions
Cyclization reactions are fundamental to the formation of the indazole ring. A variety of precursors and reaction conditions can be employed.
The Cadogan cyclization is a well-established, though often harsh, method for synthesizing 2H-indazoles through the reductive cyclization of nitroaromatics. nih.gov Milder alternatives have been developed, such as the SnCl₂-mediated cyclization of 2-nitrobenzylamines, which is applicable to a broad range of substrates. thieme-connect.com
Other cyclization strategies include:
[3+2] cycloaddition reactions between diazo compounds and arynes. organic-chemistry.org
N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org
Electrochemical radical Csp²–H/N–H cyclization of arylhydrazones to form 1H-indazoles. rsc.org
These diverse synthetic methodologies for both the thiourea moiety and the indazole core provide a robust toolbox for the preparation of this compound and its derivatives, enabling further exploration of their chemical and biological properties.
Data Tables
Table 1: Overview of Thiourea Synthesis Methods
| Synthetic Method | Key Reagents | Typical Conditions | Advantages |
| Condensation Reaction | Isothiocyanates, Amines | Room temperature, various solvents | High yields, structural diversity mdpi.comresearchgate.net |
| Carbon Disulfide Reaction | Carbon Disulfide, Amines | Aqueous medium, metal catalysis (e.g., Zn) organic-chemistry.orgtandfonline.com | Avoids toxic isothiocyanates organic-chemistry.org |
| Nucleophilic Addition-Elimination | Potassium Thiocyanate, Acyl Chlorides, Amines | Stepwise formation of isothiocyanate intermediate mdpi.com | Access to diverse derivatives mdpi.com |
Table 2: Key Strategies for Indazole Core Synthesis
| Synthetic Strategy | Key Features | Examples |
| C-H Amination | Direct formation of C-N bonds, atom economy | Silver(I)-mediated, Palladium-catalyzed, Iodine-mediated, Photoredox-catalyzed nih.govmdpi.comresearchgate.net |
| Cyclization Reactions | Formation of the bicyclic indazole ring | Cadogan cyclization, SnCl₂-mediated cyclization, [3+2] cycloaddition nih.govthieme-connect.comorganic-chemistry.orgrsc.org |
Palladium-Catalyzed Methods
Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of functionalized indazole derivatives, providing efficient routes to precursors of this compound and its analogues. rsc.orgmdpi.com The Suzuki-Miyaura cross-coupling, for instance, is a powerful technique for creating C-C bonds, enabling the synthesis of a series of 3-aryl indazoles and 1-methyl-3-aryl indazole derivatives by coupling various arylboronic acids with an indazole core. grafiati.commdpi.com This method is characterized by high yields and is conducted using palladium catalysts such as Pd(PPh₃)₄. grafiati.commdpi.com
Other palladium-catalyzed reactions have also been employed in the synthesis of the broader indazole class. researchgate.net For example, Sonogashira-type coupling reactions, catalyzed by systems like Pd(PPh₃)₂Cl₂/CuI, are used to introduce alkyne groups, which can be further functionalized. nih.gov Additionally, palladium-catalyzed intramolecular C-H amination reactions represent a modern approach to forming the indazole ring system itself from aminohydrazone precursors. mdpi.com These diverse palladium-catalyzed methods provide a versatile toolkit for constructing the core indazole scaffold and introducing a wide range of substituents necessary for developing complex derivatives. rsc.orgmdpi.com
Specific Synthesis of this compound and Related Analogues
The synthesis of this compound and its analogues generally involves the formation of a thiourea linkage with a pre-formed indazole amine. ontosight.ai
The most common and direct method for synthesizing this compound involves the reaction of 7-amino-1H-indazole with a suitable thiocarbonyl transfer reagent. ontosight.ai A typical procedure is the coupling reaction between the amine and an isothiocyanate. For a related analogue, 1-butyl-3-(1-methyl-1H-indazol-6-yl)thiourea, the synthesis was achieved by reacting 1-methyl-1H-indazol-6-amine with n-butylisothiocyanate in pyridine (B92270) at room temperature. google.com This demonstrates a general strategy where an appropriately substituted amino-indazole is treated with an isothiocyanate to yield the target thiourea derivative.
The key starting material, 7-amino-1H-indazole, is typically prepared via the reduction of 7-nitro-1H-indazole. The synthesis of the indazole ring itself can be accomplished through various means, including the cyclization of o-alkylanilines. thieme-connect.de For instance, the cyclization of ketimines prepared from o-aminobenzonitriles can be mediated by Cu(OAc)₂ to form the indazole ring system in good to excellent yields. nih.gov
A summary of a general synthetic reaction is presented below:
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Product |
| 7-Amino-1H-indazole | Isothiocyanate (e.g., Benzoyl isothiocyanate) | - | Acetone or Ethanol | This compound derivative |
| 1-Methyl-1H-indazol-6-amine | n-Butylisothiocyanate | - | Pyridine | 1-Butyl-3-(1-methyl-1H-indazol-6-yl)thiourea |
Following the synthesis, purification of this compound and its derivatives is crucial to isolate the compound in high purity. The most frequently employed method is silica (B1680970) gel column chromatography. nih.govmdpi.com Different solvent systems, such as dichloromethane/ethyl acetate (B1210297) (DCM/EtOAc) or dichloromethane/hexane, are used as eluents to separate the desired product from unreacted starting materials and byproducts. mdpi.com
Another common technique is recrystallization, which is effective for obtaining highly crystalline solid products. A typical work-up procedure before chromatography or recrystallization may involve diluting the reaction mixture with a solvent like ethyl acetate, followed by washing with water and brine to remove inorganic impurities and water-soluble byproducts. nih.govgoogle.com The final, purified product's identity and purity are confirmed through analytical techniques such as NMR spectroscopy and mass spectrometry. rsc.org
Design and Synthesis of Novel this compound Derivatives and Analogues
The design of novel derivatives of this compound is driven by the goal of creating molecules with specific, improved biological activities, often as potential therapeutic agents. nih.gov
Strategic modifications of the parent molecule are guided by structure-activity relationship (SAR) studies to enhance interactions with biological targets, such as protein kinases. acs.org The indazole ring is a key pharmacophore known to bind within the active sites of enzymes, while the thiourea moiety can form crucial hydrogen bonds. nih.gov
Key modification strategies include:
Diaryl Thiourea Formation: Synthesizing diaryl thiourea derivatives has been a successful strategy for developing multi-target receptor tyrosine kinase (RTK) inhibitors. nih.govresearchgate.net This involves attaching a substituted phenyl group to the second nitrogen of the thiourea moiety.
Hybrid Molecules: Conjugating the indazole-thiourea scaffold with other pharmacophores, such as hydrazones, has been explored to create hybrid molecules with potentially greater anticancer activity and multiple mechanisms of action. nih.govresearchgate.net
Systematic Substitution: Modifying substituents on both the indazole ring and any appended aromatic rings is a common tool in medicinal chemistry. nih.gov For example, in a series of indazole arylsulfonamides, it was found that methoxy (B1213986) or hydroxyl groups at the C4 position of the indazole, and a 5-chlorothiophene-2-sulfonamide (B1586055) group at the N3 position, were among the most potent combinations. acs.org Small groups are generally better tolerated at positions C5, C6, and C7. acs.org
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other functional groups that retain similar biological activity is a common design tactic. For instance, the urea (B33335) group is a well-known bioisostere of the thiourea group. nih.govmdpi.com SAR studies have shown that the thiourea moiety is often fundamental for activity, and its replacement can lead to a decrease in potency. nih.gov
To efficiently explore the chemical space around the this compound scaffold, combinatorial and parallel synthesis approaches are utilized to generate libraries of related compounds. grafiati.comnih.gov While not always explicitly termed "combinatorial chemistry," the systematic synthesis of a large series of derivatives for biological screening is a core principle of this approach. analis.com.my
Methodologies for library synthesis often involve:
Fragment-Based Assembly: Fragment-led de novo design has been used to discover novel indazole-based inhibitors. nih.gov This involves identifying small molecular fragments that bind to a target and then linking them together or growing them to create more potent lead compounds.
Parallel Synthesis: A common indazole intermediate, such as 7-amino-1H-indazole, can be reacted in parallel with a diverse collection of building blocks, like a library of isothiocyanates or sulfonyl chlorides, to rapidly produce a large number of final compounds. google.comacs.org This allows for a broad and efficient exploration of structure-activity relationships. For example, a series of 3-aryl-1H-indazoles and their N-methyl derivatives were successfully synthesized using simple reagents and screened for their in vitro anti-cancer activities. mdpi.com
These library-based approaches are essential for modern drug discovery, enabling the rapid identification of lead compounds with optimized biological activity from a vast pool of structural possibilities. mdpi.comanalis.com.my
Molecular Mechanisms of Action and Biological Target Identification Pre Clinical Investigations
Investigation of Cellular Pathways Modulated by N-(1H-Indazol-7-yl)thiourea and its Analogues
Research into this compound and its structural analogues has revealed their capacity to modulate various cellular pathways, primarily through enzyme inhibition and interactions with key signaling proteins. The unique structure of these molecules, combining the indazole scaffold with a thiourea (B124793) moiety, is thought to be crucial for their biological effects. ontosight.ai
Enzyme Inhibition Studies (e.g., Kinases, other relevant enzymes)
Thiourea derivatives, including those with an indazole core, have demonstrated notable enzyme-inhibiting properties. ontosight.ai While direct studies on this compound are not extensively detailed in the provided results, the broader class of indazole-based thiourea derivatives has been shown to be effective inhibitors of several enzyme families, particularly kinases. nih.gov
Kinases are a primary focus of this research due to their critical role in cell signaling pathways, which, when dysregulated, can contribute to diseases like cancer. nih.gov For instance, certain indazole derivatives have been identified as potent inhibitors of tyrosine kinases, which are involved in cell proliferation and differentiation. vulcanchem.com The indazole moiety often plays a role in binding to the enzyme's active site, thereby blocking its function.
Research on related compounds has provided insights into potential targets. For example, various indazole derivatives have been shown to inhibit:
Pim kinases (Pim-1, -2, -3): Some 3-(pyrazin-2-yl)-1H-indazole derivatives have shown significant potency against this family of serine/threonine kinases. nih.gov
Fibroblast Growth Factor Receptors (FGFR1, FGFR2): 1H-indazol-3-amine derivatives have been identified as inhibitors of these receptor tyrosine kinases. nih.govmdpi.com
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Tie-2, and EphB4: Diaryl thiourea derivatives of 1H-indazole-3-amine have been investigated as multiple kinase inhibitors, with docking studies suggesting interaction with the ATP pocket of these kinases. nih.gov
Akt (Protein Kinase B): A series of 1H-indazole-4,7-diones have demonstrated dual inhibitory effects on both the activity and phosphorylation of Akt1. nih.gov
Epidermal Growth Factor Receptor (EGFR): Some indazole derivatives have displayed strong potency against EGFR and its mutants. nih.gov
c-Kit, PDGFRβ, and FLT3: An N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea (B33335) derivative was identified as a multi-kinase inhibitor targeting these receptors. mdpi.com
The inhibitory activity of these compounds is often quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half. For instance, some indazole derivatives have shown IC50 values in the nanomolar range against various kinases, indicating high potency. nih.govmdpi.com
Table 1: Examples of Kinase Inhibition by Indazole Analogues
| Compound/Derivative Class | Target Kinase(s) | Reported IC50 Values |
|---|---|---|
| 3-(pyrazin-2-yl)-1H-indazole derivatives | Pim-1, Pim-2, Pim-3 | 0.4–11 nM nih.govmdpi.com |
| 1H-indazol-3-amine derivatives | FGFR1, FGFR2 | < 4.1 nM (FGFR1), 2.0 nM (FGFR2) nih.govmdpi.com |
| 1H-indazole-3-amine derivative (Compound 99) | FGFR1 | 2.9 nM mdpi.com |
| Diaryl thiourea derivatives of 1H-indazole-3-amine | VEGFR-2, Tie-2, EphB4 | Not specified in text nih.gov |
| 1H-indazole derivatives | EGFR T790M, EGFR | 5.3 nM, 8.3 nM nih.gov |
| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea | c-Kit, PDGFRβ, FLT3 | Kd = 68.5 nM (c-Kit) mdpi.com |
| 1H-indazole-based derivatives | FGFR1-3 | 0.8–90 µM mdpi.com |
This table is for illustrative purposes and is based on findings for structural analogues, not necessarily this compound itself.
Receptor Binding Assays
The mechanism of action for this compound and its analogues often involves direct interaction with specific molecular targets, which can be elucidated through receptor binding assays. The indazole moiety is a key structural feature that can bind to the active or allosteric sites of enzymes and receptors, leading to the inhibition of their biological activity.
While specific receptor binding data for this compound is limited in the provided search results, studies on analogous compounds provide a framework for its potential interactions. For example, docking simulations for diaryl thiourea derivatives of 1H-indazole-3-amine with VEGFR-2 have shown that the amine group of the 1H-indazol-3-amine can form hydrogen bonds with specific amino acid residues, such as Asp1046, in the ATP binding pocket. nih.gov This highlights the potential for the indazole ring and its substituents to form critical bonds within receptor sites.
Modulation of Signaling Cascades
By inhibiting key enzymes like kinases, this compound and its analogues can modulate entire signaling cascades. vulcanchem.com These pathways are crucial for various cellular processes, and their disruption can have significant biological effects.
For example, the inhibition of kinases in the VEGFR signaling pathway can suppress tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. researchgate.net Similarly, interfering with signaling pathways controlled by kinases like Akt can affect cell survival and proliferation. nih.gov The ability of indazole-thiourea compounds to modulate these cascades is a central aspect of their pre-clinical investigation. vulcanchem.com
Identification of Specific Molecular Targets
Identifying the precise molecular targets of this compound is a key objective of pre-clinical research. This involves a combination of computational and experimental approaches to determine which proteins and other biomolecules the compound interacts with to exert its biological effects.
Protein Interaction Profiling
Protein interaction profiling aims to create a comprehensive map of the proteins that a compound binds to within a cell. While a specific protein interaction profile for this compound is not available in the provided results, research on related indazole derivatives provides clues. For instance, a study on an N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea derivative identified its ability to target multiple kinases, including c-Kit, PDGFRβ, and FLT3. mdpi.com This suggests that indazole-based compounds can have a multi-targeted profile.
Computational methods, such as molecular docking, are often used to predict these interactions. nih.gov These studies simulate the binding of the compound to the three-dimensional structure of a protein target, helping to identify potential binding sites and modes of interaction. nih.gov
Target Validation Methodologies
Once potential molecular targets are identified, they must be validated to confirm that they are indeed responsible for the compound's biological effects. This involves a variety of methodologies.
One common approach is to use genetic techniques, such as siRNA or CRISPR-Cas9, to reduce the expression of the target protein in cells. If the cells then become less sensitive to the compound, it provides evidence that the protein is a relevant target.
Another method involves developing and studying analogues of the compound with altered structures. Structure-activity relationship (SAR) studies, which examine how changes in the compound's chemical structure affect its biological activity, can help to confirm the importance of specific interactions with the target. nih.govmdpi.com For example, if modifying a part of the molecule that is predicted to bind to the target leads to a loss of activity, it supports the proposed binding model.
Further validation can come from in vivo studies using animal models. If the compound shows efficacy in a disease model that is known to be driven by the proposed target, it provides strong evidence for the mechanism of action. acs.org
Mechanisms of Cell Growth Modulation (e.g., anti-proliferative effects in cell lines)
Preclinical investigations into this compound and its derivatives have uncovered its potential to modulate cell growth, primarily through anti-proliferative effects observed in various cell lines. The unique structure, featuring an indazole ring linked to a thiourea group, is thought to be a key contributor to its biological activities, including enzyme inhibition and interactions with various biological targets. ontosight.ai
Effects on Cell Cycle Progression
Derivatives of indazole-thiourea have been shown to influence the normal cell cycle, a critical process for cell growth and division. Research indicates that these compounds can cause cell cycle arrest, a mechanism that halts the progression of cancer. For instance, some thiourea derivatives have been observed to induce G2/M phase arrest in treated cancer cells, effectively stopping the cell from entering mitosis and thus preventing its division. This disruption of the cell cycle is a key aspect of its anti-proliferative potential.
Induction of Apoptosis (excluding human clinical data)
In addition to halting the cell cycle, this compound derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. This process is a crucial mechanism for eliminating damaged or cancerous cells. Studies suggest that these compounds can trigger apoptosis through mitochondrial pathways. Furthermore, the inhibition of kinases such as CHK1 and CHK2 by some thiourea derivatives can affect cell cycle control, potentially leading to an increase in apoptosis in cancer cells. Some indazole derivatives have been shown to decrease cell viability through both apoptosis and cell cycle arrest. mdpi.comnih.gov
In Vitro Biological Activity Spectrum (excluding human clinical data)
The biological activity of this compound and related compounds extends beyond cell growth modulation, exhibiting a broad spectrum of effects in various in vitro models.
Antiproliferative Activity in Cellular Models
The antiproliferative properties of indazole-thiourea derivatives have been evaluated against a range of human cancer cell lines. These studies have demonstrated promising anti-proliferative effects, with some derivatives showing effective inhibition of cancer cell growth. For example, certain derivatives have exhibited IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 3 to 20 µM against various cancer types. Specifically, some derivatives have shown efficacy against multiple cancer cell lines with IC50 values between 3 and 14 µM. In studies on nasopharyngeal carcinoma cells (SUNE1), some indazole-based compounds displayed potent effects comparable to the chemotherapy drug cisplatin (B142131). Furthermore, research on leukemia cell lines has shown that certain thiourea derivatives can inhibit enzymes involved in cancer progression, with IC50 values as low as 1.50 µM. mdpi.com Other studies have reported on novel 1H-indazole derivatives exhibiting significant anti-proliferative activities at a concentration of 10 µM. mdpi.com
Antiproliferative Activity of Indazole-Thiourea Derivatives in Cancer Cell Lines
| Derivative/Compound Class | Cancer Cell Line(s) | Observed Activity (IC50/Effect) |
|---|---|---|
| Indazole-Thiourea Derivatives | Various | 3-20 µM |
| Indazole-Thiourea Derivatives | Multiple | 3-14 µM |
| Indazole-based compounds | Nasopharyngeal Carcinoma (SUNE1) | Potent effects comparable to cisplatin |
| Thiourea Derivatives | Leukemia | As low as 1.50 µM mdpi.com |
| 1H-Indazole Derivatives | Various | Significant activity at 10 µM mdpi.com |
Antimicrobial Efficacy (e.g., antibacterial, antifungal, antimalarial, antitubercular, antiprotozoal activity)
The indazole-thiourea scaffold has also been investigated for its antimicrobial properties.
Antibacterial and Antifungal Activity: Thiourea derivatives have demonstrated notable antibacterial activity. Studies have reported that some derivatives are effective against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 μg/mL, in some cases outperforming established antibiotics. They have also shown moderate antifungal activity, suggesting potential for further development in treating fungal infections. Indazole derivatives, in general, possess a wide range of pharmacological activities, including antifungal and antibacterial effects. mdpi.comnih.gov
Antitubercular Activity: Phenylthiourea analogs have been identified as having potential as anti-tubercular agents. biorxiv.org Some of these compounds have shown excellent potency and selectivity for Mycobacterium tuberculosis over eukaryotic cells. biorxiv.org Specifically, certain thiourea analogs demonstrated significant intracellular activity with IC50 values of 0.3 and 0.4 μM. biorxiv.org
Antimalarial and Antiprotozoal Activity: While direct studies on this compound for antimalarial activity are not specified, the broader class of thiourea derivatives has been explored for such properties. mdpi.com Harmicines, which are hybrid compounds, have shown significant antiplasmodial activity. nih.gov
Antimicrobial Spectrum of Indazole-Thiourea and Related Derivatives
| Activity Type | Organism/Model | Observed Efficacy (MIC/IC50) |
|---|---|---|
| Antibacterial | Various bacterial strains | MICs ranging from 1.9 to 125 μg/mL |
| Antifungal | Various fungal strains | Moderate activity |
| Antitubercular | Mycobacterium tuberculosis | IC50 of 0.3 and 0.4 μM for some analogs biorxiv.org |
Antioxidant Properties
Thiourea derivatives have been investigated for their antioxidant potential. mdpi.com Some have demonstrated strong antioxidant activity in assays such as the DPPH radical scavenging method. mdpi.com For example, one derivative showed a high reducing potential against ABTS free radicals with an IC50 of 52 µg/mL and a DPPH assay value of 45 µg/mL. mdpi.com Other novel thiourea derivatives have exhibited good antioxidant activity with IC50 values of 5.8, 42.3, and 45 μg/mL in DPPH assays. mdpi.com However, it is important to note that the effectiveness of antioxidants like thiourea in quenching reactive oxygen species inside bacteria has been questioned, suggesting their primary role may be in degrading environmental oxidants before they enter cells. nih.gov
Anti-inflammatory Investigations
Pre-clinical investigations into this compound and its structural analogs have explored their potential as anti-inflammatory agents. Research has focused on the compound's ability to modulate key pathways and mediators involved in the inflammatory response, drawing on the known anti-inflammatory properties of both the indazole nucleus and the thiourea moiety. ontosight.aimdpi.comnih.gov Studies on related indazole and thiourea derivatives provide a framework for understanding the potential molecular mechanisms of action, which primarily involve the inhibition of pro-inflammatory cytokines and crucial enzymes in the arachidonic acid cascade. nih.govmdpi.com
The anti-inflammatory potential of the indazole ring is well-documented. Various indazole derivatives have been shown to interfere with the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins, and to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923). nih.govnih.gov Similarly, the thiourea group is a component of various compounds that exhibit a range of biological activities, including anti-inflammatory effects, often by targeting inflammatory enzymes. mdpi.commdpi.com The combination of these two pharmacophores in this compound suggests a multifactorial mechanism for its potential anti-inflammatory effects.
Inhibition of Pro-inflammatory Cytokines
A primary mechanism by which anti-inflammatory compounds exert their effects is by suppressing the production and release of pro-inflammatory cytokines. These signaling molecules, including TNF-α and various interleukins (e.g., IL-1β, IL-6), are central to orchestrating the inflammatory response. pensoft.net Elevated levels of these cytokines are hallmarks of many inflammatory diseases. nih.gov
| Compound Class | Target Cytokine | Finding | Source |
|---|---|---|---|
| Indazole Derivatives (Benzydamine) | TNF-α | Inhibited production in human monocytes with an ED50 of ~25 µM. | nih.gov |
| N-(1H-indazol-3-yl)thiourea Derivatives | IL-6, TNF-α | Demonstrated inhibitory effects at a concentration of 10 µg/mL. | |
| Indazole Derivatives (5-aminoindazole, 6-nitroindazole) | TNF-α, IL-1β | Inhibited production in in-vitro assays, contributing to anti-inflammatory effect. | nih.gov |
Inhibition of Inflammatory Enzymes: Cyclooxygenase (COX) and Lipoxygenase (LOX)
The arachidonic acid pathway is a critical target for anti-inflammatory drugs. Two key enzyme families in this pathway are cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for producing prostaglandins and leukotrienes, respectively—potent mediators of inflammation, pain, and fever. mdpi.comd-nb.info Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. mdpi.com
Investigations into related compounds suggest that this compound may act as an inhibitor of these enzymes. Studies on various indazole derivatives have confirmed their ability to inhibit the COX-2 isoform, which is inducibly expressed at sites of inflammation. nih.gov Furthermore, in silico docking studies of other indazolone derivatives have shown favorable binding interactions with both COX-1 and COX-2 active sites. acs.org While many thiourea derivatives of naproxen (B1676952) showed poor COX-2 inhibition, some demonstrated significant inhibition of 5-lipoxygenase (5-LOX), highlighting the potential for dual COX/LOX inhibition within this class of compounds. mdpi.comnih.gov The ability to inhibit both pathways is considered a desirable attribute for new anti-inflammatory agents, as it may offer broader efficacy and a more favorable side-effect profile compared to selective COX-2 inhibitors. d-nb.infonih.gov
| Compound Class | Enzyme Target | Key Finding | Source |
|---|---|---|---|
| Indazole Derivatives | COX-2 | Demonstrated inhibition of cyclooxygenase-2, contributing to anti-inflammatory action. | nih.gov |
| Indazolone Derivatives | COX-1 / COX-2 | In silico studies revealed preferential binding interactions with COX enzymes. | acs.org |
| Thiourea-Naproxen Derivatives | 5-LOX | Some aromatic amine derivatives accomplished significant inhibition of 5-LOX. | mdpi.com |
| Thiourea-Naproxen Derivatives | COX-2 | Tested compounds did not achieve 50% inhibition at concentrations below 100 µM. | mdpi.com |
Modulation of Inflammatory Signaling Pathways
The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. frontiersin.orgdovepress.com It controls the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2. pensoft.net The NF-κB signaling pathway is triggered by various stimuli, including bacterial products and pro-inflammatory cytokines themselves, leading to the transcription of genes that perpetuate the inflammatory state. frontiersin.orgnih.gov Therefore, inhibition of the NF-κB pathway is an attractive strategy for developing anti-inflammatory therapies. pensoft.net Given that indazole and thiourea derivatives have been shown to suppress the production of NF-κB-regulated molecules like TNF-α and COX-2, it is plausible that this compound may exert some of its anti-inflammatory effects by modulating the NF-κB signaling cascade, although direct evidence for this specific compound is pending. nih.gov
Computational and Theoretical Studies on N 1h Indazol 7 Yl Thiourea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These theoretical methods provide insights into molecular geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is frequently employed to optimize molecular geometry and calculate various properties like vibrational frequencies and electronic energies. For thiourea (B124793) and indazole derivatives, DFT studies are common for elucidating structural stability and reactivity. However, specific DFT analyses detailing bond lengths, angles, and dihedral angles for N-(1H-indazol-7-yl)thiourea are not found in the reviewed literature.
Frontier Molecular Orbital Theory (HOMO-LUMO analysis)
Frontier Molecular Orbital Theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. While this analysis is standard for novel heterocyclic compounds, specific energy values for the HOMO, LUMO, and the corresponding energy gap for this compound have not been reported in dedicated studies.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how a molecule will interact with biological targets like proteins. An MEP map for this compound would reveal the reactive sites, particularly the electronegative nitrogen and sulfur atoms and the electropositive hydrogen atoms, but specific maps and analyses for this compound are not available.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Protein Interaction Profiling
This aspect of molecular docking identifies the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between a ligand and the amino acid residues in the active site of a target protein. Such a profile is critical for understanding the basis of a ligand's biological activity. Although studies often perform docking of various thiourea and indazole derivatives against different protein targets, a specific interaction profile for this compound with any particular protein is not documented in the available research.
Binding Affinity Predictions
Binding affinity, often expressed in kcal/mol, quantifies the strength of the interaction between a ligand and its protein target. A lower (more negative) binding energy value typically indicates a more stable and potent interaction. These predictions are a primary output of molecular docking simulations and are used to rank potential drug candidates. Without specific docking studies having been published, there are no available binding affinity predictions for this compound against any biological targets.
Based on a comprehensive review of available scientific literature, it has not been possible to find specific computational and theoretical studies focused solely on the chemical compound This compound that align with the detailed outline provided. Research encompassing active site characterization, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling for this exact molecule is not present in the retrieved results.
Therefore, the generation of a thorough, informative, and scientifically accurate article adhering strictly to the requested structure below is not feasible at this time.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Predictive Models for Biological Activity
While general computational methodologies and studies on related indazole and thiourea derivatives exist, applying those findings to this compound without direct research would be speculative and scientifically inaccurate. Fulfilling the request would require data that is not available in the public domain based on the conducted searches.
Structure Activity Relationship Sar Studies of N 1h Indazol 7 Yl Thiourea Analogues
Impact of Substituent Modifications on Biological Activity
The biological activity of N-(1H-indazol-7-yl)thiourea analogues is profoundly influenced by the nature and position of substituents on both the indazole ring and the thiourea (B124793) group. Systematic modifications have provided valuable insights into the structural requirements for optimal potency and selectivity.
Variations at the Indazole Moiety
The indazole ring is a key component of many kinase inhibitors, and its substitution pattern plays a critical role in modulating biological activity. nih.govnih.gov SAR studies on related indazole-containing compounds, such as diarylurea derivatives, have indicated that the indazole ring system is generally well-tolerated, allowing for a variety of substitutions. nih.gov
In a series of 3-ethynyl-1H-indazoles developed as inhibitors of the PI3K signaling pathway, modifications on the indazole ring were explored. While simple phenyl and fluorophenyl substitutions at the 3-position of the ethynylindazole resulted in poor activity, the introduction of a pyridine (B92270) group was found to be most efficient for PI3Kα inhibition. nih.gov Furthermore, isosteric replacement of the indazole with a pyrazolopyridine ring was detrimental to the inhibitory activity. nih.gov
For 6-substituted aminoindazole derivatives, the nature of the substituent at the 6-position significantly impacts anti-proliferative activity. For instance, an N-(4-fluorobenzyl) group at the 6-amino position of a 1,3-dimethyl-1H-indazole resulted in potent activity against human colorectal cancer cells. rsc.orgnih.gov
The following table summarizes the impact of various substitutions on the indazole moiety based on findings from related indazole-containing scaffolds.
| Position of Substitution | Substituent | Effect on Biological Activity | Reference Compound Class |
| 3 | Phenyl, Fluorophenyl | Poor activity | 3-ethynyl-1H-indazoles nih.gov |
| 3 | Pyridine | Efficient activity | 3-ethynyl-1H-indazoles nih.gov |
| 6 | N-(4-fluorobenzyl) | Potent anti-proliferative activity | 6-substituted aminoindazoles rsc.orgnih.gov |
Modifications at the Thiourea Moiety
The thiourea moiety is a versatile functional group known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.govresearchgate.netmdpi.com Its ability to form hydrogen bonds and coordinate with metal ions contributes to its interaction with biological targets. researchgate.net
In studies of thiourea derivatives as dual inhibitors of HIV-1 capsid and human cyclophilin A, modifications of the groups attached to the thiourea nitrogen atoms were investigated. The nature of these substituents was found to be critical for binding affinity and antiviral activity. While specific SAR data for this compound is limited, general principles from other thiourea-containing series can be informative. For example, the incorporation of aromatic or heterocyclic rings on the terminal nitrogen of the thiourea can significantly influence potency. nih.gov
Quantitative structure-activity relationship (QSAR) studies on a series of sulfur-containing thiourea derivatives revealed that properties such as mass, polarizability, electronegativity, and the presence of specific bonds (C-N, F-F, N-N) are key predictors of anticancer activity. researchgate.net This suggests that both electronic and steric factors of the substituents on the thiourea moiety are important for biological function.
Linking Group Effects
Currently, there is a lack of specific research in the available literature focusing on the effects of modifying the linking group between the indazole and thiourea moieties for this particular class of compounds. The thiourea group itself acts as the linker in this compound. Future studies could explore the replacement of the thiourea with other linking groups, such as urea (B33335), amide, or sulfonamide, to investigate the impact on conformational flexibility and biological activity.
Pharmacophore Elucidation
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For kinase inhibitors, a common pharmacophore model includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features. researchgate.netnih.govmdpi.com
Based on SAR studies of various indazole-based kinase inhibitors, a general pharmacophore model for this compound analogues can be proposed. The indazole ring often serves as a crucial hinge-binding motif, with the N1-H and N2 atoms participating in hydrogen bonding interactions with the backbone of the kinase hinge region. nih.govresearchgate.net The thiourea moiety can also contribute to the pharmacophore by forming additional hydrogen bonds with the target protein. The aryl or other substituent attached to the terminal nitrogen of the thiourea typically occupies a hydrophobic pocket, and its properties can influence both potency and selectivity. nih.gov
A representative pharmacophore model for a Type I kinase inhibitor, which would be relevant for many indazole-based compounds, includes:
One hydrogen-bond acceptor
One hydrogen-bond donor
One general hydrophobic feature
One hydrophobic aromatic feature
One ring aromatic feature nih.gov
Identification of Key Structural Determinants for Potency and Selectivity
The potency and selectivity of this compound analogues are determined by a combination of structural features that govern their interaction with the target protein.
For Potency:
Hinge-Binding Motif: The 1H-indazole core is a critical determinant for potency, particularly in kinase inhibition, due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding site. nih.govresearchgate.net
Substituents on the Indazole Ring: As seen in related series, appropriate substitutions on the indazole ring can enhance interactions with the target and improve potency. For example, in some contexts, larger substituents on the phenyl ring of an indazole can lead to increased activity. nih.gov
For Selectivity:
Substituents Directed towards Specific Pockets: The substituents on both the indazole and the terminal part of the thiourea can be tailored to exploit unique features of the target protein's binding site, thereby enhancing selectivity over other related proteins.
Rational Drug Design Strategies based on SAR
The insights gained from SAR studies are instrumental in the rational design of novel this compound analogues with improved therapeutic profiles. nih.gov
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be a powerful tool. Docking studies can be used to predict the binding mode of this compound analogues and to design new derivatives with enhanced interactions with key residues in the binding site. nih.gov For example, SBDD has been successfully used to identify an indazole-based pharmacophore for the inhibition of FGFR kinases. nih.govresearchgate.net
Fragment-Led de Novo Design: This approach involves identifying small fragments that bind to the target and then growing or linking them to create more potent molecules. An indazole pharmacophore has been successfully identified and optimized using this method for FGFR kinase inhibition. nih.govresearchgate.net
Pharmacophore-Based Virtual Screening: A validated pharmacophore model can be used to screen large compound libraries to identify novel molecules with the desired structural features for biological activity. researchgate.netnih.gov
QSAR Modeling: Quantitative structure-activity relationship models can be developed to correlate the physicochemical properties of the analogues with their biological activity. These models can then be used to predict the activity of newly designed compounds and to prioritize their synthesis. researchgate.net
By integrating these computational and experimental strategies, the development of this compound analogues can be guided in a more efficient and targeted manner, leading to the discovery of novel drug candidates.
Future Directions and Research Gaps in N 1h Indazol 7 Yl Thiourea Research
Exploration of Novel Synthetic Pathways
The traditional synthesis of thiourea (B124793) derivatives often involves the use of isothiocyanates, which can have limitations regarding availability and safety. mdpi.com Future research should focus on developing more efficient, safer, and environmentally friendly synthetic routes to N-(1H-indazol-7-yl)thiourea and its analogs.
Modern synthetic methodologies offer promising alternatives. For instance, continuous flow chemistry provides enhanced control over reaction parameters, improves safety, and facilitates scalability. bohrium.comnih.gov Microwave and ultrasound-assisted syntheses can significantly accelerate reaction times and lead to cleaner products. bohrium.comnih.gov "On-water" synthesis, which utilizes the unique properties of water to promote reactions, represents a green and sustainable approach for preparing thioureas. organic-chemistry.org
For the indazole core, advancements beyond classical methods include palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acid-mediated cyclization, which offers an efficient route to 3-aminoindazoles. organic-chemistry.org The development of one-pot reactions, starting from readily available materials like 2-aminophenones, also presents an opportunity to streamline the synthesis. organic-chemistry.org A key future goal would be to integrate these modern techniques to develop a convergent and atom-economical synthesis for this compound, potentially starting from 7-nitroindazole (B13768) or other commercially available precursors.
Table 1: Comparison of Conventional vs. Modern Synthetic Approaches for Thioureas
| Feature | Conventional Methods (e.g., Isothiocyanates) | Modern Methods (e.g., Flow Chemistry, "On-Water") |
|---|---|---|
| Safety | Often involves toxic and volatile reagents. | Increased safety through enclosed systems and use of benign solvents. |
| Efficiency | Can have long reaction times and moderate yields. | Accelerated reaction rates and often higher yields. |
| Scalability | Can be challenging to scale up safely. | More straightforward and reproducible scale-up. |
| Sustainability | Often generates significant chemical waste. | Reduced waste and potential for solvent recycling. bohrium.comorganic-chemistry.org |
Advanced Mechanistic Studies and Target Deconvolution
While phenotypic screens can identify the biological effects of this compound, a critical gap remains in understanding its precise molecular mechanism of action. Target deconvolution—the process of identifying the specific biomolecular targets of a compound—is essential for rational drug development, understanding potential toxicities, and predicting clinical efficacy. tandfonline.com
Future research must employ advanced techniques to elucidate these targets. Methodologies include:
Chemical Proteomics: This approach uses techniques like small-molecule affinity chromatography coupled with mass spectrometry to isolate and identify binding proteins from cell lysates. tandfonline.com An this compound-based affinity probe could be synthesized to "pull down" its cellular targets.
Genetic Screening: Powerful tools like CRISPR-based knockout libraries can be used in selection-based genetic screens. nih.govacs.org By linking the compound's activity to a reporter gene (e.g., a suicide gene), cells in which the target has been knocked out will be enriched, allowing for target identification through sequencing. nih.gov
Identifying the direct binding partners is the first step. Subsequent mechanistic studies would then be required to validate these targets and understand how the compound modulates their function, downstream signaling pathways, and ultimate cellular response.
Development of Advanced In Vitro and In Vivo Pre-clinical Models
To better predict the clinical potential of this compound, it is imperative to move beyond traditional preclinical models.
Advanced In Vitro Models: Standard two-dimensional (2D) cell cultures fail to replicate the complex architecture and microenvironment of human tissues. nih.gov The future of in vitro testing lies in three-dimensional (3D) cell culture systems, such as spheroids and organoids. corning.comdanaher.comaccegen.com
Organoids: These self-organizing 3D structures, derived from stem cells or primary tissues, recapitulate the architecture and cellular heterogeneity of organs. accegen.com Testing this compound on tumor organoids derived from patients could provide insights into personalized therapeutic responses. pharmasalmanac.com
Spheroids: These simpler 3D aggregates of cells are useful for high-throughput screening and can better model the gradients of nutrients and oxygen found in solid tumors. nih.gov
Advanced In Vivo Models: While standard animal models are informative, more sophisticated models can provide deeper insights.
Patient-Derived Xenografts (PDX): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the heterogeneity of the original tumor and are considered more predictive of clinical outcomes.
Genetically Engineered Mouse Models (GEMMs): These models can be designed to carry specific cancer-driving mutations, allowing for the study of drugs in a more defined genetic context.
Utilizing these advanced models will provide a more physiologically relevant assessment of the efficacy and potential liabilities of this compound before it enters clinical trials. frontiersin.org
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-test-analyze cycle. nih.govwhizolosophy.com These computational tools can be leveraged to optimize this compound and design novel analogs with superior properties.
Key applications include:
Predictive Modeling: ML algorithms, such as deep neural networks and random forests, can be trained on large datasets to predict drug-target interactions, structure-activity relationships (SAR), and absorption, distribution, metabolism, and excretion (ADME) properties. nih.govfrontiersin.orgoup.com This can prioritize the synthesis of compounds with a higher probability of success.
Generative Models: AI can design entirely new molecules with desired characteristics. By learning from the structural features of known active compounds (like kinase inhibitors), generative models can propose novel indazole-thiourea derivatives optimized for potency and selectivity against specific targets. nih.govbenthamdirect.com
Kinase Inhibitor Design: Given that the indazole scaffold is prevalent in many kinase inhibitors, AI/ML can be particularly powerful. nih.govrsc.org These models can help design compounds that are highly selective for a specific kinase or, conversely, have a desired multi-target profile, while minimizing off-target effects that could lead to toxicity. rsc.org
By integrating AI and ML, researchers can explore a vast chemical space more efficiently, reducing the time and cost associated with identifying promising lead candidates.
Table 2: Applications of AI/ML in the Development of this compound Analogs
| Application Area | AI/ML Technique | Potential Outcome |
|---|---|---|
| Target Prediction | Deep Learning, Support Vector Machines | Identification of likely kinase or other protein targets. frontiersin.org |
| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) models | Prediction of potency and guidance for structural modifications. nih.gov |
| De Novo Design | Generative Adversarial Networks (GANs) | Creation of novel, synthesizable analogs with improved properties. |
| Selectivity Profiling | Graph Neural Networks | Design of compounds with high selectivity for the desired target over anti-targets. nih.gov |
Potential for Multi-Targeting Approaches in Drug Discovery
The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer. nih.gov The concept of polypharmacology, where a single molecule is designed to modulate multiple targets, has gained significant traction. mdpi.com Indazole derivatives are well-suited for this approach and have been successfully developed as multi-target kinase inhibitors. nih.govnih.gov
Future research should systematically explore the potential of this compound as a multi-target agent. Given the role of various kinases in processes like angiogenesis and cell proliferation (e.g., VEGFR, FGFR, DDR2), this compound could be a scaffold for developing inhibitors that simultaneously block multiple oncogenic signaling pathways. nih.govnih.gov This strategy could offer several advantages:
Enhanced Efficacy: Hitting multiple nodes in a disease network can lead to a more profound therapeutic effect.
Overcoming Resistance: By targeting multiple pathways, the likelihood of cancer cells developing resistance through a single mutation is reduced.
Computational methods can be used to predict potential off-targets that may be therapeutically beneficial, followed by in vitro enzymatic and cellular assays to confirm this multi-targeting activity. This approach represents a promising strategy for developing more robust and durable therapies based on the this compound scaffold. nih.govnih.gov
Q & A
Q. What are the established synthetic routes for N-(1H-indazol-7-yl)thiourea, and how can reaction conditions be optimized to improve yield?
Methodological Answer: this compound is typically synthesized via copper-catalyzed intramolecular N-arylation of precursor thiourea intermediates. Key steps include coupling 7-amino-1H-indazole with thiocyanate derivatives under inert conditions. Optimization involves adjusting catalysts (e.g., CuI/ligand systems), solvent polarity (DMF or DMSO), and temperature (80–120°C). Yield improvements (>70%) are achieved by monitoring reaction progress via TLC and using column chromatography for purification . For reproducibility, ensure anhydrous conditions and degassed solvents to minimize side reactions.
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Methodological Answer: Post-synthesis validation requires a combination of analytical techniques:
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 219.3) and assess purity (>95%).
- 1H/13C NMR : Verify indazole ring protons (δ 7.2–8.1 ppm) and thiourea NH signals (δ 9.8–10.2 ppm).
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 49.3%, H: 3.7%, N: 25.5%, S: 14.7%) .
- Melting Point : Consistency with literature values (e.g., 210–212°C) indicates crystalline homogeneity .
Q. What crystallographic tools are recommended for resolving the crystal structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and WinGX/ORTEP (for visualization) is standard. Key parameters:
- Data Collection : High-resolution (<1.0 Å) data at 123 K to minimize thermal motion artifacts.
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···S motifs) using PLATON or Mercury .
- Validation : Check CIF files with CHECKCIF to flag disorder or missed symmetry .
Advanced Research Questions
Q. How do structural modifications at the indazole or thiourea moieties influence bioactivity in enzyme inhibition studies?
Methodological Answer: Structure-activity relationship (SAR) studies require systematic modifications:
- Indazole Substitutions : Introduce electron-withdrawing groups (e.g., -NO2 at C-5) to enhance binding to hydrophobic enzyme pockets.
- Thiourea Modifications : Replace sulfur with selenium to probe redox activity or alkylate NH groups to alter solubility. Assays (e.g., HIV-1 reverse transcriptase inhibition) should use dose-response curves (IC50) and molecular docking (AutoDock Vina) to correlate activity with steric/electronic parameters .
Q. What experimental and computational strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Discrepancies often arise from:
- Assay Conditions : Standardize protocols (e.g., cell line viability, ATP levels) to control variables.
- Compound Polymorphism : Use PXRD to identify polymorphic forms affecting solubility and bioavailability.
- DFT Calculations : Compare HOMO/LUMO energies to predict reactivity differences among derivatives. Cross-validate with in vitro/in silico models to isolate confounding factors .
Q. How can hydrogen-bonding networks in this compound assemblies be exploited for supramolecular material design?
Methodological Answer: Analyze crystal packing via SCXRD to identify robust synthons (e.g., dimeric N–H···S motifs). Solvent-mediated recrystallization (e.g., DMF/EtOH) can stabilize porous frameworks. Applications include:
Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining regioselectivity?
Methodological Answer: Scale-up challenges include regioselective indazole functionalization and thiourea coupling efficiency. Solutions:
- Flow Chemistry : Improve heat/mass transfer for exothermic steps.
- Microwave-Assisted Synthesis : Reduce reaction times (30 mins vs. 24 hrs) and enhance yield via controlled dielectric heating.
- DoE (Design of Experiments) : Optimize parameters (stoichiometry, catalyst loading) using response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
